![molecular formula C26H27F5N6O3 B1682995 Telcagepant CAS No. 781649-09-0](/img/structure/B1682995.png)
Telcagepant
Overview
Description
Telcagepant (INN) (code name MK-0974) is a calcitonin gene-related peptide receptor antagonist. It was an investigational drug for the acute treatment and prevention of migraine, developed by Merck & Co . In the acute treatment of migraine, it was found to have equal efficacy to rizatriptan and zolmitriptan .
Synthesis Analysis
The synthesis of Telcagepant involves a coupling reaction of two heterocyclic components . An efficient and practical synthesis of the piperidine piece was established in laboratories . The synthesis was accomplished in 27% overall yield and involved only three isolated crystalline intermediates .
Molecular Structure Analysis
Telcagepant is an unusual compound with many types of functional groups and rings . It has a molecular weight of around 566.523 . The molecule is involved in physiological functions of all major systems .
Chemical Reactions Analysis
Telcagepant is synthesized by a coupling reaction of two heterocyclic components . The synthesis of the seven-membered ring portion of the molecule has allowed researchers to produce multigram quantities of Telcagepant for preclinical evaluation .
Physical And Chemical Properties Analysis
Telcagepant has a chemical formula of C26H27F5N6O3 . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Migraine Treatment
Telcagepant is a selective antagonist of calcitonin gene-related peptide (CGRP) and is in phase clinical trials for the treatment of migraine . It has been found to be effective for the acute treatment of migraine .
CGRP Receptor Antagonism
Telcagepant acts as an antagonist to the CGRP receptor. CGRP is one of the most investigated molecules in headache pathogenesis . Telcagepant’s antagonistic action on this receptor is one of its primary mechanisms of action .
Prevention of Migraine
Some gepants, including Telcagepant, have demonstrated to be safe, efficacious, and tolerable as a preventive treatment for migraine .
Role in Nociceptive Transmission
CGRP plays a role in sensory trigeminal afferents and trigeminal pain-mediating areas in the CNS. The onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system .
Synthesis of Telcagepant
The synthesis of Telcagepant featured an enantioselective 1,4-addition of nitromethane, which is the first application of iminium organocatalysis .
Interaction with Intracellular Calcium Levels
Telcagepant has a differential interaction with CGRP, its receptor, and the effect on intracellular Ca 2+ -levels and tension in rat middle cerebral arteries .
Mechanism of Action
Target of Action
Telcagepant primarily targets the receptor for calcitonin gene-related peptide (CGRP), a neuropeptide involved in the pathophysiology of migraine . CGRP and its receptors are found in areas of the central and peripheral nervous system that are crucial for the transmission of migraine pain .
Mode of Action
Telcagepant works by blocking the binding of CGRP to its receptors within the central and peripheral nervous system . This action is believed to inhibit the transmission of pain signals that lead to migraine headaches . It’s important to note that Telcagepant antagonizes CGRP-induced relaxation without affecting vascular tone .
Biochemical Pathways
The biochemical pathway affected by Telcagepant involves the interaction of CGRP with its receptors. When CGRP activates these receptors, it facilitates the transmission of pain impulses . By blocking the binding of CGRP to its receptors, Telcagepant is believed to inhibit this process, thereby reducing the transmission of migraine pain .
Pharmacokinetics
The pharmacokinetics of Telcagepant involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Telcagepant exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure following oral administration .
Result of Action
The molecular and cellular effects of Telcagepant’s action result in pain relief for individuals suffering from migraines. By blocking the binding of CGRP to its receptors, Telcagepant inhibits the transmission of pain signals, leading to a reduction in migraine pain .
Action Environment
The action, efficacy, and stability of Telcagepant can be influenced by various environmental factors. It’s important to note that real-life studies are necessary to confirm the findings of clinical trials and to investigate more practical clinical aspects .
Future Directions
While current research on non-CGRP drug targets like Telcagepant has not yet led to the development of efficacious therapies, human provocation studies using these targets have provided valuable insight into underlying mechanisms of migraine headaches and auras . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .
properties
IUPAC Name |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZXLJGHVKVIE-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F5N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999410 | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Telcagepant | |
CAS RN |
781649-09-0 | |
Record name | Telcagepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telcagepant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELCAGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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